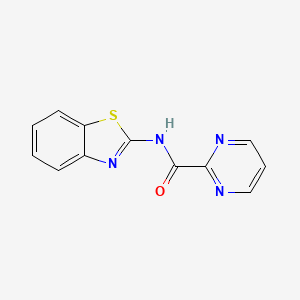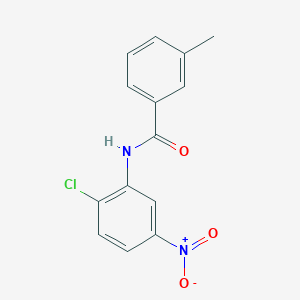
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex thiazole derivatives often involves multi-step reactions starting from basic acenaphthylenyl or similar compounds. For instance, the condensation of dihydroacenaphthylen-5-amine with furoyl chloride followed by treatment with P2S5 leads to the formation of thioamide derivatives, which can undergo further electrophilic substitution reactions (Aleksandrov & Elchaninov, 2017). This process exemplifies the type of synthetic pathways that might be employed in the creation of our compound of interest.
Molecular Structure Analysis
Molecular structure analysis, including crystallography and Hirshfeld surface analysis, provides insights into the arrangement of atoms within a molecule and their spatial relationships. For related compounds, crystal structure determinations reveal intricate details about molecular geometry, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the physical and chemical behavior of the molecule (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives are diverse, including electrophilic substitution, which allows for further functionalization of the compound. The specific reactivity patterns of thiazole rings, such as nitration, bromination, and acylation, are influenced by the presence of substituents and reaction conditions, leading to a variety of potential products and derivatives (Aleksandrov & Elchaninov, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. While specific data for "N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide" are not directly available, similar compounds exhibit properties that can be deduced from their structural characteristics. For instance, crystallography studies offer insights into the solid-state arrangement, which affects the compound's solubility and stability (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and potential for further functionalization, are influenced by the nature and position of substituents on the thiazole ring. Electrophilic substitution reactions, for example, are a key aspect of the chemical behavior of these compounds, providing pathways for the synthesis of a wide range of derivatives with varied biological and chemical activities (Aleksandrov & Elchaninov, 2017).
科学的研究の応用
Electrophilic Substitution Reactions
Thiazole derivatives are synthesized and engaged in electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. These reactions are crucial for modifying the chemical structure to explore new compounds with potential applications in material science and pharmaceuticals (Aleksandrov & Elchaninov, 2017).
Biological Activity
Novel thiazole-selenium disperse dyes synthesized from thiazole derivatives exhibit high efficiency in antimicrobial and antitumor activities. These compounds have potential applications in developing sterile and biologically active fabrics for medical and life science applications (Khalifa et al., 2015).
Analgesic and Anti-inflammatory Agents
Thiazole derivatives derived from visnaginone and khellinone show significant analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Thiazole C-nucleosides are investigated for their in vitro antiviral activity against various viruses, indicating the potential of thiazole derivatives in antiviral drug development (Srivastava et al., 1977).
Synthesis of Heterocyclic Compounds
Thiazole derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds, which are explored for their potential applications in pharmaceuticals and materials science (Balya et al., 2008).
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-10-17(22-11(2)19-10)18(21)20-15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLILJFXDNXVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)